molecular formula C18H15NO2 B14689401 N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide CAS No. 34251-31-5

N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide

Katalognummer: B14689401
CAS-Nummer: 34251-31-5
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: VVCRJGTXIZRNLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a carboxamide group, and a hydroxy group. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 4-methylphenylamine with naphthalene-2-carboxylic acid, followed by hydroxylation. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The aromatic rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic rings may also participate in π-π interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and carboxamide groups. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications.

Eigenschaften

CAS-Nummer

34251-31-5

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

N-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H15NO2/c1-13-6-10-17(11-7-13)19(21)18(20)16-9-8-14-4-2-3-5-15(14)12-16/h2-12,21H,1H3

InChI-Schlüssel

VVCRJGTXIZRNLX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC3=CC=CC=C3C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.